2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide
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Overview
Description
2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and a benzamide moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide typically involves the following steps:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzamide: Shares the trifluoromethyl and benzamide moieties but lacks the cyclopropoxy group.
N-cyclopropyl-2-methoxy-6-(trifluoromethyl)benzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)benzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12F3NO2 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-cyclopropyloxy-N-methyl-6-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H12F3NO2/c1-16-11(17)10-8(12(13,14)15)3-2-4-9(10)18-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,16,17) |
InChI Key |
WVRHCEGGYBRYHA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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